N-benzyl-3,3-diphenylpropanamide
Description
N-Benzyl-3,3-diphenylpropanamide is a tertiary amide characterized by a central propane backbone substituted with two phenyl groups at the 3-position and a benzyl group attached to the amide nitrogen. Its molecular formula is C₂₈H₂₃N₃O (molecular weight: 417.5 g/mol), as seen in its benzimidazole-containing derivative .
Properties
CAS No. |
331665-89-5 |
|---|---|
Molecular Formula |
C22H21NO |
Molecular Weight |
315.4g/mol |
IUPAC Name |
N-benzyl-3,3-diphenylpropanamide |
InChI |
InChI=1S/C22H21NO/c24-22(23-17-18-10-4-1-5-11-18)16-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,23,24) |
InChI Key |
ZCNHLUGBYGTMQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Amide Nitrogen
Functional Group Modifications on the Propane Backbone
- Fluorinated Analogues : The introduction of fluorine at C2 (as in 2-fluoro-3-oxo-N,3-diphenylpropanamide) enhances electrophilicity, enabling efficient deacylation reactions to form α-fluoro-α,β-unsaturated ketones .
- Disulfide-Containing Derivatives: The disulfide bridge in N-benzyl-3-[[3-(benzylamino)-3-oxopropyl]disulfanyl]propanamide allows reversible bond cleavage under redox conditions, making it suitable for stimuli-responsive materials .
Aromatic Ring Substitutions
- Substituent Effects on UV Spectra: Electron-withdrawing groups (e.g., -NO₂) on the para position of N-(4-substituted phenyl)-2,3-diphenylpropanamides redshift the lower-energy UV absorption band, while electron-donating groups (e.g., -OMe) cause blueshifts .
- Benzimidazole Derivatives : The benzimidazole moiety in N-[4-(1H-benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide introduces hydrogen-bonding capability and planar rigidity, which are advantageous in drug design targeting enzymes or receptors .
Preparation Methods
Reaction Mechanism and Conditions
A lithium amide base, generated from diisopropylamine and n-butyllithium at −78°C, deprotonates ethyl acetate to form a stabilized enolate. This enolate undergoes nucleophilic addition to benzophenone, followed by protonation to yield the β-hydroxy ester. The reaction proceeds in anhydrous ethyl acetate and tetrahydrofuran (THF) under nitrogen atmosphere, achieving a 95% yield after 4 hours at reflux.
Key Data:
| Parameter | Value |
|---|---|
| Starting material | Benzophenone (14.0 g) |
| Base | Lithium diisopropylamide (LDA) |
| Solvent | Ethyl acetate/THF |
| Temperature | −78°C to reflux |
| Yield | 95% |
Amidation to N-Benzyl-3-Hydroxy-3,3-Diphenylpropanamide
The hydroxy ester 8 is converted to N-benzyl-3-hydroxy-3,3-diphenylpropanamide (9 ) via two distinct amidation routes, differing in reagents and catalytic additives.
Method 1: Ammonium Chloride-Catalyzed Aminolysis
A mixture of ester 8 , benzylamine, and powdered ammonium chloride is refluxed for 16 hours, followed by extraction and recrystallization to yield 9 in 32%. The ammonium chloride acts as a Brønsted acid catalyst, facilitating nucleophilic attack by benzylamine on the ester carbonyl.
Key Data:
| Parameter | Value |
|---|---|
| Molar ratio (ester:amine) | 1:3.8 |
| Catalyst | NH₄Cl (10 wt%) |
| Solvent | None (neat) |
| Time | 16 hours |
| Yield | 32% |
Method 2: Solvent-Mediated Aminolysis
Using anhydrous diethyl ether as the solvent, ester 8 reacts with benzylamine under reflux for 16 hours without ammonium chloride. This method improves yield to 76% due to enhanced solubility and reduced side reactions. The absence of ammonium chloride simplifies purification but requires strict anhydrous conditions.
Key Data:
| Parameter | Value |
|---|---|
| Molar ratio (ester:amine) | 1:3.8 |
| Solvent | Diethyl ether |
| Temperature | Reflux |
| Time | 16 hours |
| Yield | 76% |
Dehydration to N-Benzyl-3,3-Diphenylprop-2-enamide
The hydroxyamide 9 undergoes acid-catalyzed dehydration to form N-benzyl-3,3-diphenylprop-2-enamide (10a ), the α,β-unsaturated amide derivative.
Sulfuric Acid-Acetic Acid System
A chilled mixture of concentrated sulfuric acid and glacial acetic acid (1:4 v/v) dehydrates 9 at room temperature for 1 hour. The reaction proceeds via an E2 elimination mechanism, producing 10a in 77% yield after recrystallization.
Key Data:
| Parameter | Value |
|---|---|
| Acid ratio (H₂SO₄:AcOH) | 1:4 |
| Temperature | 0–25°C |
| Time | 1 hour |
| Yield | 77% |
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